

Application Notes & Protocols: Quantitative Analysis of N-Nitrososertraline in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *N-Nitrososertraline-d3*

Cat. No.: *B12364204*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of N-Nitrososertraline in pharmaceutical formulations. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for the detection of this potential genotoxic impurity.

Introduction

N-Nitrosamines are a class of compounds classified as probable human carcinogens.^{[1][2]} Their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).^{[2][3][4]} N-Nitrososertraline is a nitrosamine impurity that can form during the manufacturing process or storage of sertraline, a widely prescribed antidepressant.^{[5][6]} Consequently, robust and validated analytical methods are crucial for the accurate quantification of N-Nitrososertraline to ensure patient safety and regulatory compliance.^[7]

This document outlines a detailed protocol for the quantification of N-Nitrososertraline in both drug substance and drug product (tablet) forms using a sensitive and reliable LC-MS/MS method.^{[5][8]}

Analytical Principle

The method employs Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[5][9] This technique allows for the effective chromatographic separation of N-Nitrososertraline from the active pharmaceutical ingredient (API), sertraline, followed by highly selective and sensitive detection.[5][8] Quantification is achieved by constructing a calibration curve using a certified reference standard of N-Nitrososertraline.[9]

Experimental Protocols

3.1. Materials and Reagents

- N-Nitrososertraline reference standard (e.g., SynZeal Research)[9]
- Sertraline Hydrochloride API and tablets
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure)
- Ammonium bicarbonate
- Ammonium formate

3.2. Instrumentation

A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[5][6]

3.3. Sample Preparation

3.3.1. Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitrososertraline reference standard in methanol.[8]
- Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A typical calibration curve ranges from 0.25 ng/mL to 100 ng/mL.[5][8]

3.3.2. Drug Substance (API) Sample Preparation

- Accurately weigh approximately 38.76 mg of Sertraline HCl into a 20 mL glass scintillation vial.[8]
- Add methanol to create a 5 mg/mL sertraline solution.[8] This solution can be used as a diluent for creating a matrix-matched calibration curve.[8]

3.3.3. Drug Product (Tablet) Sample Preparation

- Weigh and crush a sufficient number of sertraline tablets (e.g., 50 mg tablets).
- Accurately weigh a portion of the crushed tablet powder equivalent to the desired concentration of sertraline.
- Add a known volume of methanol to the powder in a suitable container.
- Vortex for 1 minute and then centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes.[5]
- Transfer the supernatant into an LC-MS vial for analysis.[5]

3.4. LC-MS/MS Method Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.

Parameter	Recommended Conditions
LC Column	Atlantis™ Premier BEH C18 AX (2.1 x 100 mm, 1.7 μ m) or equivalent[5]
Mobile Phase A	0.1% Formic acid in Water[10]
Mobile Phase B	0.1% Formic acid in Methanol or Acetonitrile[10][11]
Flow Rate	0.4 - 0.8 mL/min[10][11]
Column Temperature	40 °C
Injection Volume	1 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
MS Detection	Multiple Reaction Monitoring (MRM)[9]

Gradient Elution Program Example:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
8.0	5	95
9.0	5	95
9.1	95	5
10.0	95	5

MRM Transitions for N-Nitrososertraline:

The specific precursor and product ions should be optimized by infusing a standard solution of N-Nitrososertraline into the mass spectrometer.

Data Analysis and Quantification

The concentration of N-Nitrososertraline in the samples is determined by plotting the peak area response against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration in the unknown samples is calculated using the resulting regression equation.

Method Performance and Validation

A robust analytical method for N-Nitrososertraline should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[\[11\]](#) Key validation parameters and typical performance data are summarized below.

Quantitative Data Summary:

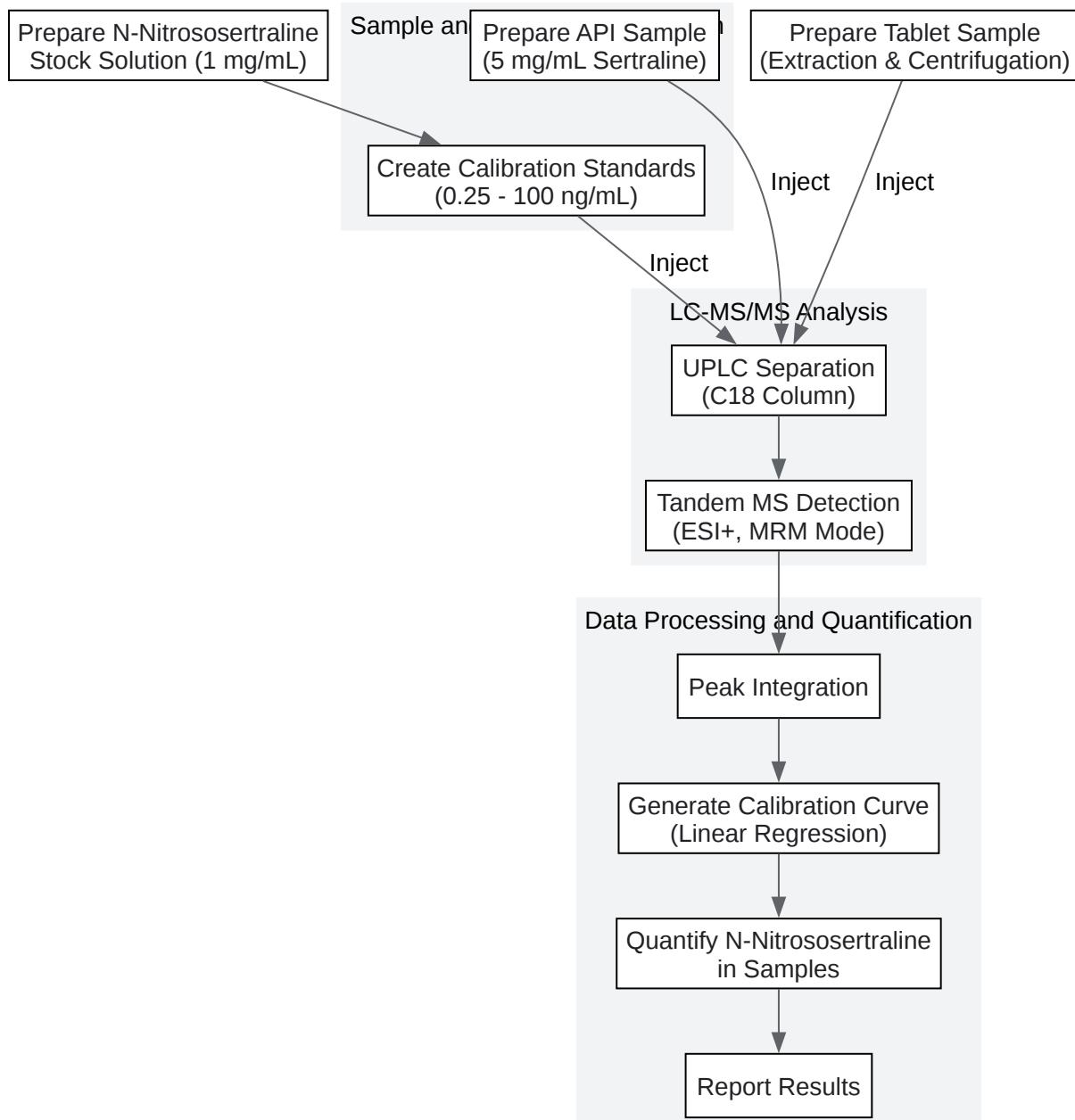
Validation Parameter	Typical Performance	Reference
Linearity Range	0.25 - 100 ng/mL (ppb)	[5] [6]
Correlation Coefficient (R^2)	> 0.99	[5] [6]
Limit of Quantification (LOQ)	0.25 ppb ($\mu\text{g/kg}$) with respect to 5 mg/mL sertraline	[6]
Accuracy (Recovery)	85 - 93%	[5] [6]
Precision (%RSD)	< 20%	[6]

Regulatory Limits:

The acceptable intake (AI) for N-Nitrososertraline is set by regulatory agencies. For the FDA, the AI is 100 ng/day.[\[6\]](#)[\[12\]](#) With a maximum daily dose (MDD) of 200 mg for sertraline, the corresponding threshold is 0.5 ppm.[\[6\]](#) The analytical method should be sensitive enough to detect and quantify N-Nitrososertraline at a level of 10% of this threshold, which is 0.05 ppm or 0.25 ppb with respect to a 5 mg/mL sertraline solution.[\[6\]](#)

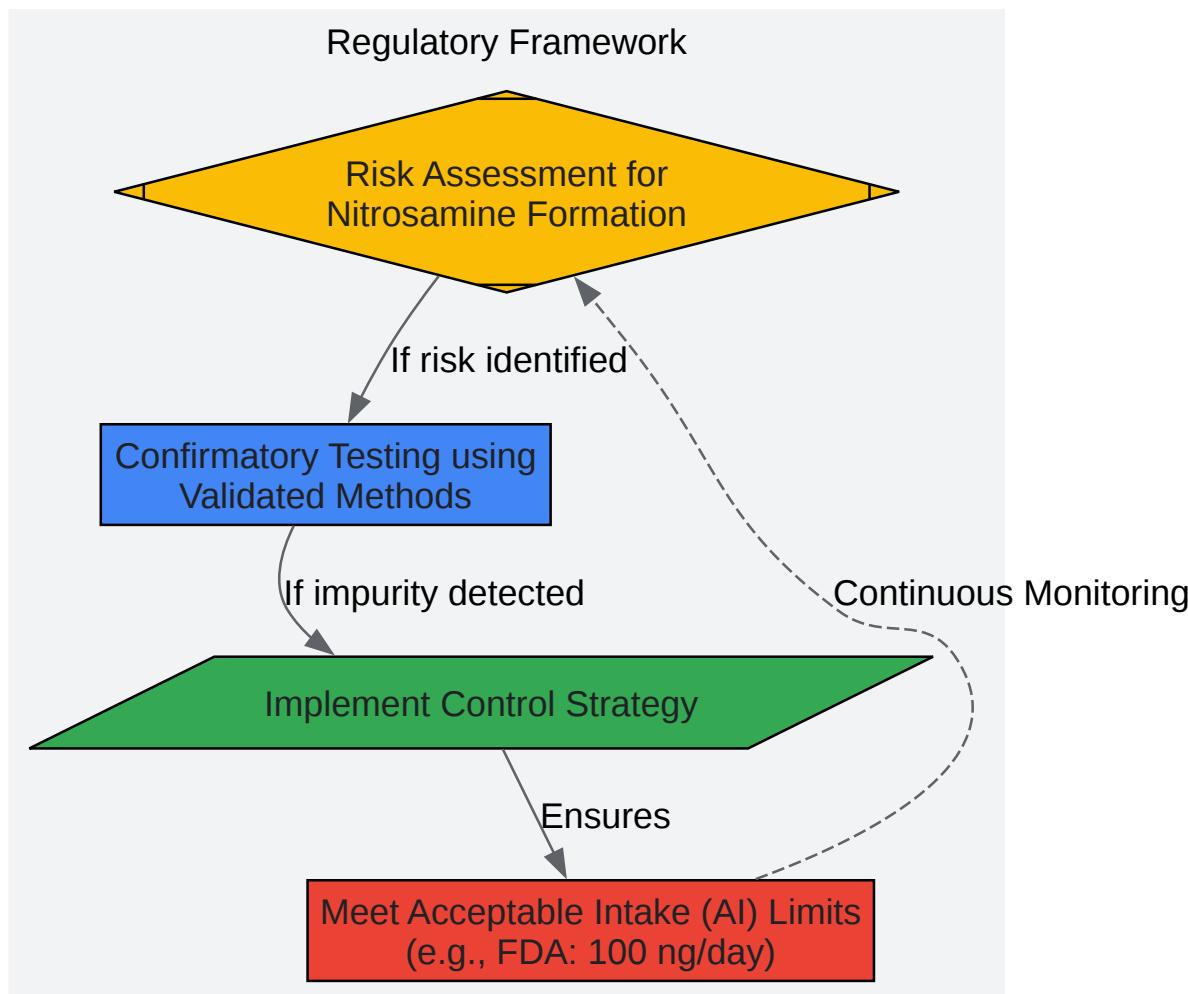
Visualizations

Experimental Workflow for N-Nitrososertraline Analysis

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Caption: Workflow for N-Nitrososertraline analysis.

Logical Relationship of Regulatory Control for Nitrosamine Impurities



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Caption: Regulatory control of nitrosamines.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantitative analysis of N-Nitrososertraline in pharmaceutical formulations. Adherence to this protocol and proper method validation will enable pharmaceutical manufacturers and quality control laboratories to accurately monitor and control this impurity, ensuring the safety and quality of sertraline products and compliance with global regulatory standards.

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